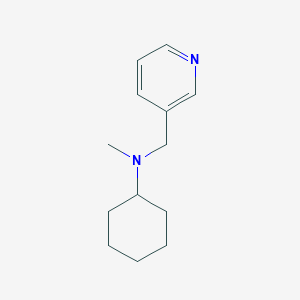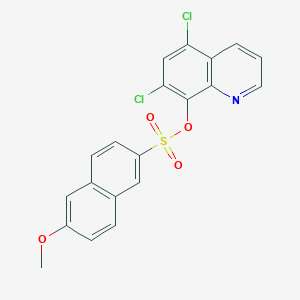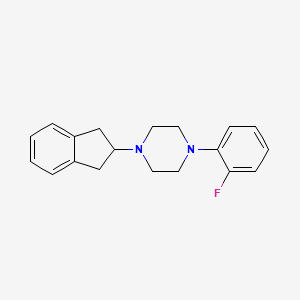![molecular formula C16H24ClNO6 B5022824 N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5022824.png)
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, commonly known as Dexmedetomidine, is a potent and highly selective alpha-2 adrenergic agonist. It is widely used in clinical settings as a sedative, analgesic, and anesthetic agent. Dexmedetomidine has gained popularity due to its ability to provide sedation without respiratory depression, making it a safer alternative to traditional sedatives. In
Applications De Recherche Scientifique
Dexmedetomidine has been extensively studied for its sedative and analgesic properties. It has been shown to be effective in reducing pain and anxiety in patients undergoing surgery, as well as in critically ill patients in the intensive care unit. Dexmedetomidine has also been studied for its potential neuroprotective effects, particularly in the treatment of traumatic brain injury and stroke.
Mécanisme D'action
Dexmedetomidine works by binding to and activating alpha-2 adrenergic receptors in the brain and spinal cord. This results in a decrease in sympathetic nervous system activity, leading to sedation, analgesia, and anxiolysis. Dexmedetomidine also has an effect on the parasympathetic nervous system, leading to bradycardia and hypotension.
Biochemical and Physiological Effects:
Dexmedetomidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its neuroprotective effects. Dexmedetomidine has also been shown to increase levels of the neurotransmitter GABA, which is responsible for its sedative and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Dexmedetomidine has a number of advantages for use in laboratory experiments. It has a well-established synthesis method and is readily available. It is also highly selective for alpha-2 adrenergic receptors, making it a useful tool for studying the effects of alpha-2 agonists. However, Dexmedetomidine can be expensive, and its effects can be difficult to quantify due to its complex mechanism of action.
Orientations Futures
There are a number of potential future directions for research on Dexmedetomidine. One area of interest is its potential use in the treatment of chronic pain, particularly neuropathic pain. Dexmedetomidine has also been studied for its potential use in the treatment of opioid withdrawal syndrome. Additionally, there is ongoing research into the neuroprotective effects of Dexmedetomidine in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the potential benefits and limitations of Dexmedetomidine in these areas.
Méthodes De Synthèse
Dexmedetomidine is synthesized by reacting 4-(2-chlorophenoxy)-N,N-dimethyl-2-butanamine with 2-bromoethanol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with oxalic acid to form the oxalate salt of Dexmedetomidine. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
Propriétés
IUPAC Name |
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-7-5-4-6-12(13)15;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXIVQCUIKTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=CC=CC=C1Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022747.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)

![ethyl 3-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5022775.png)


![3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5022804.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-ethylpiperazine](/img/structure/B5022816.png)
![1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5022822.png)

![8-[3-(3-isopropylphenoxy)propoxy]quinoline](/img/structure/B5022832.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxo-4-phenylbutanamide](/img/structure/B5022837.png)